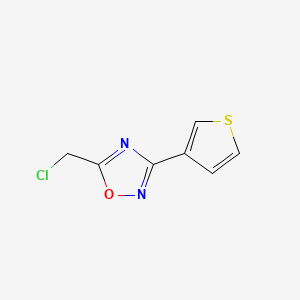

5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

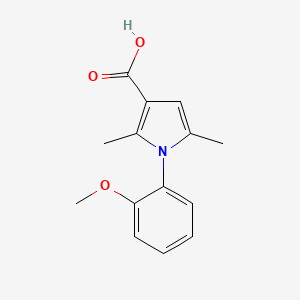

“5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is substituted with a chloromethyl group at the 5-position and a thienyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring, and the thienyl group, which is a sulfur-containing aromatic ring. The chloromethyl group would be a substituent on the oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and thienyl rings might contribute to its aromaticity and potentially its stability .Applications De Recherche Scientifique

Corrosion Inhibition

Oxadiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. The study by Kalia et al. (2020) discusses the synthesis of oxadiazole derivatives and their application in preventing steel corrosion. These inhibitors operate through adsorption and film formation on the metal surface, showcasing their potential in industrial applications where corrosion resistance is crucial (Kalia et al., 2020).

Luminescent Materials

Oxadiazole compounds, especially those containing 1,3,4-oxadiazole units, exhibit significant photoluminescence properties. Han et al. (2010) synthesized a series of oxadiazole derivatives with cholesteric and nematic mesophases, demonstrating wide mesomorphic temperature ranges and strong blue fluorescence emissions. This illuminates their potential in the development of optoelectronic devices and fluorescent materials (Han et al., 2010).

Antimicrobial and Fungicidal Activities

The antimicrobial and fungicidal potential of oxadiazole derivatives have been explored in various studies. Al-Omar (2010) prepared new oxadiazole compounds that showed significant activity against certain strains of bacteria and the pathogenic fungus Candida albicans. This suggests their applicability in developing new antimicrobial agents (Al-Omar, 2010).

Synthesis and Material Chemistry

Boström et al. (2012) discussed oxadiazoles' role in medicinal chemistry, highlighting their function as bioisosteric replacements for ester and amide functionalities. This study underscores the versatility of oxadiazoles in synthesizing drug-like molecules, emphasizing their structural significance in pharmaceuticals (Boström et al., 2012).

Organic Synthesis and Chemical Reactions

Research by Bretanha et al. (2011) showcases the use of ultrasound irradiation in the synthesis of 1,2,4-oxadiazoles, offering a more efficient route compared to traditional methods. This highlights the importance of oxadiazoles in organic synthesis, providing a pathway to novel compounds with potential applications across various chemical sectors (Bretanha et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(chloromethyl)-3-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-6-9-7(10-11-6)5-1-2-12-4-5/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWSNHXXZCODHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2756897.png)

![5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole](/img/structure/B2756898.png)

![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

![8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2756909.png)

![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756911.png)

![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2756916.png)